molecular formula C6H4Cl2FNO B172438 4-Amino-2,6-dichloro-3-fluorophenol CAS No. 118159-53-8

4-Amino-2,6-dichloro-3-fluorophenol

Cat. No.: B172438
CAS No.: 118159-53-8
M. Wt: 196 g/mol
InChI Key: WAVYUNQLKRCASL-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloro-3-fluorophenol is an aromatic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloro-3-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 4-Aminophenol, followed by selective fluorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. The reaction is typically carried out in a controlled environment to manage the exothermic nature of halogenation reactions and to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dichloro-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of dichloro-fluoroquinones.

    Reduction: Formation of 4-Amino-2,6-dichloro-3-fluoroaniline.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Amino-2,6-dichloro-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloro-3-fluorophenol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro and fluoro) and the electron-donating amino group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Amino-2,6-dichlorophenol
  • 4-Amino-3-fluorophenol
  • 2-Amino-4-fluorophenol

Comparison: 4-Amino-2,6-dichloro-3-fluorophenol is unique due to the combination of chloro and fluoro substituents, which impart distinct electronic and steric properties. Compared to 4-Amino-2,6-dichlorophenol, the presence of the fluoro group enhances its reactivity and potential biological activity. Similarly, compared to 4-Amino-3-fluorophenol, the additional chloro substituents provide increased stability and specificity in chemical reactions.

Properties

IUPAC Name

4-amino-2,6-dichloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVYUNQLKRCASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558759
Record name 4-Amino-2,6-dichloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118159-53-8
Record name 4-Amino-2,6-dichloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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